2,2-dimethylchroman-4-one

Conformational analysis Medicinal chemistry Scaffold rigidification

2,2-Dimethylchroman-4-one is a non-interchangeable gem-dimethyl-substituted chromanone scaffold. The C2-dimethyl substitution eliminates rotatable bonds (0 vs. 2 in unsubstituted chroman-4-one), rigidifying the ring via the Thorpe-Ingold effect and increasing logP by ~0.5–1.0 units. Essential building block for KATP channel modulators targeting pancreatic β-cells, anti-adipogenic 6-acetyl AMPK activators, and site-selective Suzuki-Miyaura couplings. Its diagnostic retro-Diels-Alder fragmentation ensures unambiguous QC identity verification. Procure this validated scaffold for reproducible SAR.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 3780-33-4
Cat. No. B181875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethylchroman-4-one
CAS3780-33-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=CC=CC=C2O1)C
InChIInChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
InChIKeyDUTNTKTZIQAPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchroman-4-one (CAS 3780-33-4): Structural and Physicochemical Baseline for Scientific Procurement


2,2-Dimethylchroman-4-one is a heterocyclic compound consisting of a benzene ring fused to a 2,2-dimethyl-substituted 2,3-dihydro-γ-pyranone ring [1]. Its defining structural feature is the gem-dimethyl group at the C2 position, which distinguishes it from the unsubstituted chroman-4-one parent scaffold. The compound has a molecular weight of 176.21 g/mol, a calculated logP of 2.192, and zero hydrogen bond donors, indicating moderate lipophilicity suitable for membrane permeability in biological systems [2]. It serves as a versatile building block for the synthesis of aurones, flavanones, benzofurans, and diverse pharmacologically active derivatives, with reported occurrence in at least 23 journal articles and 4 patents [3][4].

Why Generic Chroman-4-one Cannot Substitute for 2,2-Dimethylchroman-4-one in Research and Industrial Applications


Generic substitution with unsubstituted chroman-4-one or alternative 2-substituted analogs fails due to the distinct physicochemical and conformational consequences of the gem-dimethyl group. The C2-dimethyl substitution eliminates rotatable bonds at this position—reducing the rotatable bond count to zero in the core scaffold versus two in unsubstituted analogs—thereby rigidifying the heterocyclic ring and altering molecular recognition properties [1][2]. This conformational restriction, driven by the Thorpe-Ingold effect, enhances intramolecular cyclization efficiency and modifies the compound's reactivity profile compared to non-geminal analogs [3]. Additionally, the gem-dimethyl group increases calculated logP by approximately 0.5-1.0 log units relative to unsubstituted chroman-4-one, affecting partitioning behavior in both synthetic workup and biological assays [1][4]. These differences render 2,2-dimethylchroman-4-one a non-interchangeable building block in synthetic routes and a distinct chemical entity in biological screening.

2,2-Dimethylchroman-4-one (CAS 3780-33-4): Quantitative Comparative Evidence for Differentiated Selection


Conformational Restriction: Rotatable Bond Elimination via Gem-Dimethyl Substitution

2,2-Dimethylchroman-4-one exhibits zero rotatable bonds in its core heterocyclic scaffold compared to two rotatable bonds in unsubstituted chroman-4-one, a consequence of the gem-dimethyl substitution at C2 that replaces rotatable exocyclic bonds with a conformationally locked quaternary center [1]. This rigidification is mechanistically explained by the Thorpe-Ingold effect, wherein geminal substitution increases the angle between substituents, compressing the reactive termini and enhancing intramolecular cyclization rates [2]. In the specific context of chromanone systems, deuterium labeling studies have confirmed that the gem-dimethyl group at C2 directly participates in hydrogen transfer mechanisms during retro-Diels-Alder fragmentation—a reactivity pathway not accessible to unsubstituted chroman-4-one [3].

Conformational analysis Medicinal chemistry Scaffold rigidification

Lipophilicity Modulation: LogP Enhancement Relative to Parent Chroman-4-one

The gem-dimethyl substitution at C2 significantly increases calculated lipophilicity compared to the parent chroman-4-one scaffold. 2,2-Dimethylchroman-4-one exhibits a calculated XLogP3 of 2.0 and a measured calculated LogP of 2.192 [1][2]. While head-to-head experimental logP data for unsubstituted chroman-4-one under identical conditions is not available in the retrieved literature, class-level SAR studies demonstrate that gem-dimethyl incorporation reliably increases logP by approximately 0.5-1.0 log units in analogous heterocyclic systems [3]. This predictable lipophilicity shift translates to enhanced membrane permeability and modified partitioning behavior during chromatographic purification, rendering the dimethyl analog a distinct physicochemical entity rather than an interchangeable building block.

Lipophilicity ADME prediction Physicochemical property LogP

Reaction Specificity: gem-Dimethyl-Dependent Hydrogen Transfer in Mass Spectrometric Fragmentation

Deuterium labeling studies have established that the hydrogen transferred during retro-Diels-Alder fragmentation of 2,2-dimethylchroman-4-one originates specifically from the gem-dimethyl groups at C2, whereas in the corresponding 4-hydroxychroman derivatives, the transferred hydrogen originates from the C4 carbinyl position [1]. This mechanistic divergence demonstrates that the C2-dimethyl group is not merely a passive structural feature but actively participates in thermal fragmentation pathways. Unsubstituted chroman-4-one lacks this gem-dimethyl hydrogen source entirely, precluding the same fragmentation channel. This reaction-specific behavior has practical implications for analytical method development, as the characteristic fragmentation pattern serves as a diagnostic marker for compound identity and purity assessment via GC-MS or LC-MS.

Mass spectrometry Reaction mechanism Deuterium labeling Fragmentation pathway

Lead Scaffold Validation: Enantioselective KATP Channel Modulation in 2,2-Dimethylchroman Derivatives

4,6-Disubstituted 2,2-dimethylchromans derived from the 2,2-dimethylchroman-4-one core have been characterized as pharmacologically active compounds targeting ATP-sensitive potassium (KATP) channels, with applications in modulating insulin release from pancreatic β-cells and vascular smooth muscle relaxation [1][2]. Structure-activity relationship studies demonstrate that progressive increases in steric bulk at the 4- and 6-positions of the 2,2-dimethylchroman scaffold lead to progressive magnification of insulin release inhibitory effects [1]. Critically, the dextrorotatory enantiomer of compound 29 (a 2,2-dimethylchroman derivative) exhibited greater potency than its levorotatory counterpart for inhibiting insulin secretion, establishing that the chiral environment created by the 2,2-dimethyl substitution enables stereoselective pharmacological modulation—a feature absent in achiral or non-geminal chromanone scaffolds [1]. Additionally, 2,2-dimethylchroman thiourea derivatives demonstrated greater potency than both their urea homologs and the clinical KATP opener diazoxide in inhibiting insulin release .

KATP channel Insulin secretion Stereoselectivity Lead scaffold

Synthetic Versatility: Cross-Coupling Platform via Bis(triflate) Activation

6,7-Dihydroxy-2,2-dimethylchroman-4-one can be converted to its bis(triflate) derivative, which serves as an electrophilic platform for sequential Suzuki-Miyaura cross-coupling reactions [1]. Due to electronic factors inherent to the chromanone scaffold, the first aryl coupling occurs with site-selectivity at one position over the other, enabling the controlled synthesis of unsymmetrical 6,7-diarylchromanone derivatives [1]. This differential reactivity enables systematic exploration of substitution patterns that are inaccessible via direct functionalization of unsubstituted chroman-4-one, which lacks the 6,7-dihydroxy substitution pattern for bis(triflate) generation. The method provides a modular route to diverse 2,2-dimethylchroman-4-one derivatives with potential biological activity.

Suzuki-Miyaura coupling Site-selectivity Bis(triflate) Cross-coupling

Natural Product Occurrence: 6-Acetyl-2,2-Dimethylchroman-4-one as an Anti-Obesity Lead

6-Acetyl-2,2-dimethylchroman-4-one was isolated from the dietary plant Artemisia princeps and demonstrated anti-obesity activity in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) induced to differentiate into adipocytes [1]. Treatment with the compound resulted in decreased lipid accumulation and downregulated expression of key adipogenic markers including proliferator-activated receptor-γ, CCAAT/enhancer-binding protein-α, and sterol regulatory element-binding transcription factor 1 [1]. The compound stimulated AMPK phosphorylation, identified as the underlying mechanism for adipogenesis inhibition [1]. This specific 2,2-dimethylchroman-4-one derivative also exhibits anti-platelet aggregation activity induced by arachidonic acid in vitro, alongside vanillin [2]. In contrast, unsubstituted chroman-4-one lacks the 6-acetyl substitution pattern present in the natural product and does not exhibit comparable adipogenesis-modulating activity.

Natural product Adipogenesis AMPK activation Anti-obesity

2,2-Dimethylchroman-4-one (CAS 3780-33-4): Validated Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: KATP Channel Modulator Development for Metabolic Disorders

Procure 2,2-dimethylchroman-4-one as the core scaffold for synthesizing 4,6-disubstituted 2,2-dimethylchroman derivatives targeting pancreatic β-cell KATP channels for insulin secretion modulation. SAR studies confirm that stereoselective enantiomers of this scaffold exhibit differential insulin release inhibition, with the dextrorotatory form showing greater potency than the levorotatory counterpart [1]. This scaffold has demonstrated superior activity relative to the clinical comparator diazoxide, with dimethylchroman thioureas exhibiting greater insulin release inhibition potency .

Natural Product-Inspired Drug Discovery: Anti-Obesity Lead Optimization

Use 2,2-dimethylchroman-4-one as the starting material for synthesizing 6-acetyl-2,2-dimethylchroman-4-one analogs, leveraging the validated anti-adipogenic mechanism of the naturally occurring derivative isolated from Artemisia princeps. This compound activates AMPK phosphorylation and suppresses key adipogenic transcription factors (PPAR-γ, C/EBP-α, SREBF1) in hBM-MSCs [1]. The 2,2-dimethylchroman-4-one scaffold provides the requisite 6-position functionalization handle absent in the parent chroman-4-one.

Synthetic Methodology: Modular Diarylchromanone Library Synthesis

Employ 6,7-dihydroxy-2,2-dimethylchroman-4-one (accessible from the parent 2,2-dimethylchroman-4-one) as a platform for site-selective Suzuki-Miyaura cross-coupling via bis(triflate) activation. This method enables sequential aryl introduction with predictable regioselectivity governed by electronic factors inherent to the chromanone ring system [1], providing a modular route to unsymmetrical 6,7-diarylchromanone derivatives for biological screening.

Analytical Method Development: Diagnostic Fragmentation Marker for QC

Utilize the characteristic retro-Diels-Alder fragmentation pathway of 2,2-dimethylchroman-4-one in mass spectrometric quality control workflows. Deuterium labeling studies confirm that the hydrogen transferred originates specifically from the gem-dimethyl groups at C2, providing a diagnostic fragmentation signature that distinguishes 2,2-dimethylchroman-4-one from 4-hydroxychroman analogs (where hydrogen originates from C4) and from unsubstituted chroman-4-one (which lacks this pathway entirely) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-dimethylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.